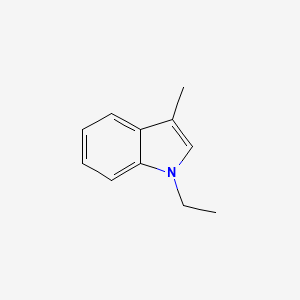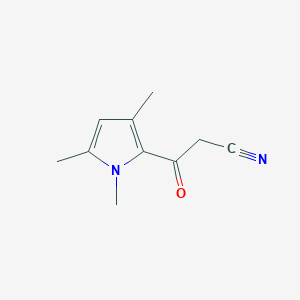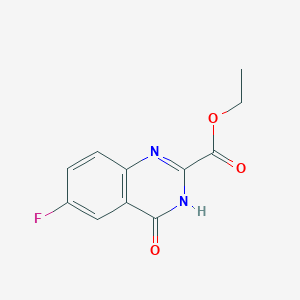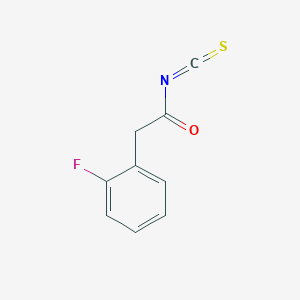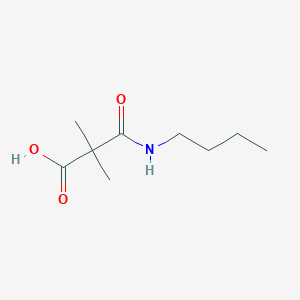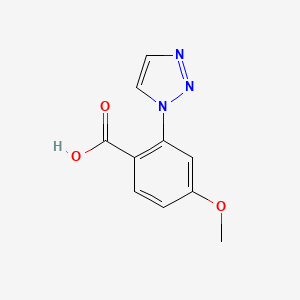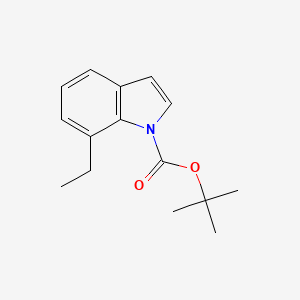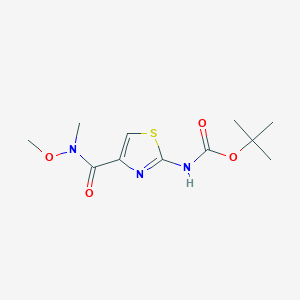
tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate
描述
tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate is a chemical compound with a complex structure that includes a thiazole ring, a carbamate group, and a tert-butyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate typically involves multiple steps, including the formation of the thiazole ring and the introduction of the carbamate and tert-butyl ester groups. Common reagents used in these reactions include thionyl chloride, methanol, and tert-butyl chloroformate. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing groups, while reduction may produce a more hydrogenated molecule. Substitution reactions can result in a variety of products depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique chemical properties may allow it to interact with specific molecular targets, making it a candidate for the development of new therapeutics.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring and carbamate group can form stable complexes with proteins and enzymes, modulating their activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.
相似化合物的比较
Similar Compounds
- tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
- tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate has a unique combination of functional groups that confer distinct chemical properties
属性
分子式 |
C11H17N3O4S |
|---|---|
分子量 |
287.34 g/mol |
IUPAC 名称 |
tert-butyl N-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(16)13-9-12-7(6-19-9)8(15)14(4)17-5/h6H,1-5H3,(H,12,13,16) |
InChI 键 |
CNSOUSCIIHECDS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)N(C)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

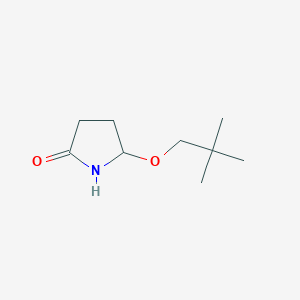
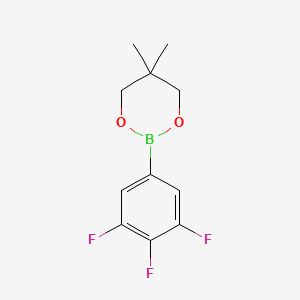
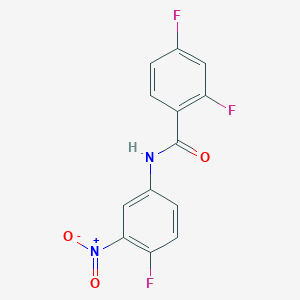

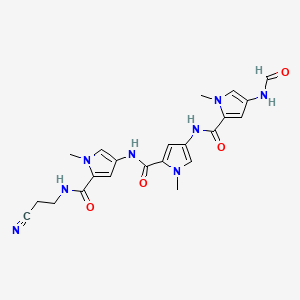
![Pyrido[2,3-b]pyrazine-7-carboxaldehyde](/img/structure/B8485196.png)
